molecular formula C16H17ClN2O5S2 B11251137 N'-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-(2-hydroxyethyl)ethanediamide

N'-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-YL)ethyl]-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B11251137
M. Wt: 416.9 g/mol
InChI Key: IZDBNGMMWQKXFQ-UHFFFAOYSA-N
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Description

N’-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that features a combination of sulfonyl, thiophene, and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then reacted with ethanediamide and 2-hydroxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N’-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The sulfonyl and thiophene groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

    4-Hydroxy-2-quinolones: Exhibits a range of biological activities, including anticancer and antimicrobial effects.

Uniqueness

N’-[2-(4-Chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is unique due to its combination of sulfonyl, thiophene, and ethanediamide groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H17ClN2O5S2

Molecular Weight

416.9 g/mol

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C16H17ClN2O5S2/c17-11-3-5-12(6-4-11)26(23,24)14(13-2-1-9-25-13)10-19-16(22)15(21)18-7-8-20/h1-6,9,14,20H,7-8,10H2,(H,18,21)(H,19,22)

InChI Key

IZDBNGMMWQKXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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